molecular formula C11H8O2 B14267622 4-Ethynylphenyl prop-2-enoate CAS No. 140892-61-1

4-Ethynylphenyl prop-2-enoate

Cat. No.: B14267622
CAS No.: 140892-61-1
M. Wt: 172.18 g/mol
InChI Key: AZIDPYJKSWNQRP-UHFFFAOYSA-N
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Description

4-Ethynylphenyl prop-2-enoate is an organic compound with the molecular formula C11H8O2. It is an ester derived from 4-ethynylphenol and prop-2-enoic acid. This compound is of interest in various fields of research due to its unique chemical structure, which includes both an ethynyl group and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynylphenyl prop-2-enoate typically involves the esterification of 4-ethynylphenol with prop-2-enoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, purification steps such as distillation or recrystallization are necessary to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethynylphenyl prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.

Major Products Formed

    Oxidation: 4-Ethynylbenzoic acid.

    Reduction: 4-Ethynylphenyl propanol.

    Substitution: Various substituted phenyl prop-2-enoates depending on the nucleophile used.

Scientific Research Applications

4-Ethynylphenyl prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs with specific biological activities.

    Industry: Utilized in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Ethynylphenyl prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical reactions. The ethynyl group can also interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Similar ester structure but with a methoxy group instead of an ethynyl group.

    Methyl (2E)-3-(4-ethylphenyl)prop-2-enoate: Similar ester structure but with an ethyl group instead of an ethynyl group.

Uniqueness

4-Ethynylphenyl prop-2-enoate is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The ethynyl group can participate in a wider range of chemical reactions, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(4-ethynylphenyl) prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2/c1-3-9-5-7-10(8-6-9)13-11(12)4-2/h1,4-8H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIDPYJKSWNQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=CC=C(C=C1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90770003
Record name 4-Ethynylphenyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90770003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140892-61-1
Record name 4-Ethynylphenyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90770003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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